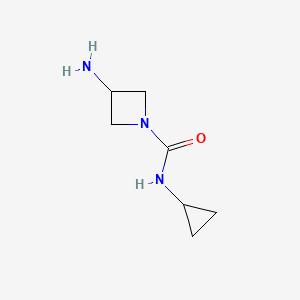

3-amino-N-cyclopropylazetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-amino-N-cyclopropylazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c8-5-3-10(4-5)7(11)9-6-1-2-6/h5-6H,1-4,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFUBVKNHNPUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Azetidine Ring

The azetidine ring can be formed through various methods, including the cyclization of appropriate linear precursors. This step is crucial as it sets the stage for further functionalization.

Introduction of Cyclopropyl Group

Introducing a cyclopropyl group into the azetidine derivative typically involves alkylation reactions using cyclopropyl halides or other suitable reagents. This step requires careful control of reaction conditions to ensure regioselectivity and yield.

Carboxamide Formation

The final step involves converting the azetidine derivative into a carboxamide. This is often achieved through acid-amine coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) or similar coupling agents.

Challenges and Considerations

- Regioselectivity : Ensuring the correct position of the cyclopropyl group on the azetidine ring.

- Yield Optimization : Each step must be optimized to maximize overall yield.

- Purification : Due to the complexity of the molecule, purification may require multiple steps, including chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropylazetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Applications

The synthesis of 3-amino-N-cyclopropylazetidine-1-carboxamide is often facilitated by methods that enhance yield and accessibility to azetidine derivatives. For instance, the synthesis described in patent WO2000063168A1 outlines improved processes that allow for greater yields of azetidines, which are crucial for drug development and optimization . These compounds can serve as building blocks for combinatorial libraries, providing a platform for the development of novel pharmaceuticals.

Table 1: Synthetic Pathways for Azetidine Derivatives

| Methodology | Description | Yield Improvement |

|---|---|---|

| Nucleophilic Substitution | Using azetidines as nucleophiles to prepare tachykinin antagonists | High |

| Ring-opening Reactions | Facilitating access to highly substituted amines | Moderate |

| Cycloaddition Techniques | Employing azetidines in cycloaddition reactions | Variable |

This compound has been investigated for its potential biological activities, particularly in the context of neurological disorders. Cyclopropane-containing compounds have been noted for their ability to enhance solubility and metabolic stability, which are crucial for developing effective therapeutic agents .

Anticonvulsant Properties

Research into related compounds has shown that modifications at specific sites can significantly influence anticonvulsant activity. For example, studies have demonstrated that small, non-bulky substituents at the 3-oxy site of similar azetidine derivatives can yield compounds with pronounced seizure protection in rodent models . This suggests that this compound might exhibit similar properties.

Table 2: Anticonvulsant Activity Comparison

| Compound | Structure Modification | Seizure Protection (MES Test) |

|---|---|---|

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | Non-bulky substituents at 3-oxy site | High |

| This compound | TBD (To Be Determined) | TBD |

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond seizure disorders. Its structural characteristics make it a candidate for various therapeutic areas:

Antimicrobial Activity

Recent studies on amide derivatives have indicated promising antimicrobial properties. The molecular docking results showed that certain derivatives exhibit good affinity towards antifungal targets like CYP51 . This could position this compound as a potential candidate in the development of new antimicrobial agents.

Table 3: Antimicrobial Activity Overview

| Compound | Target Protein | Affinity Level |

|---|---|---|

| F8, F24, F42 | CYP51 | High |

| This compound | TBD | TBD |

Case Studies

Case studies provide valuable insights into the real-world applications and effectiveness of compounds like this compound.

Case Study: Epilepsy Treatment

A case study focusing on the use of cyclopropane derivatives in treating epilepsy highlighted the importance of structural modifications in enhancing drug efficacy. The study demonstrated that compounds with cyclopropane rings showed improved CNS penetration and reduced metabolism, leading to better therapeutic outcomes .

Case Study: Antimicrobial Development

Another case study explored the development of antimicrobial agents based on azetidine structures, revealing how modifications can lead to significant improvements in activity against resistant strains . This emphasizes the need for ongoing research into the structure-activity relationships of such compounds.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

(a) N-(3-acetylphenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide (CAS 1428373-02-7)

- Molecular Formula : C₁₅H₁₈N₂O₄S

- Molecular Weight : 322.4 g/mol

- Key Features: Azetidine ring with a carboxamide group at position 1 and a cyclopropylsulfonyl substituent. Aromatic acetylphenyl group at position 3 instead of an amino group.

- The acetylphenyl group may increase lipophilicity, reducing aqueous solubility relative to the amino-substituted derivative .

(b) N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide

- Key Features :

- Azetidine ring with tetramethyl substituents (positions 2 and 3) and a cyclopropylmethyl carboxamide.

- The cyclopropylmethyl chain may offer different conformational flexibility compared to the cyclopropyl group in the target compound .

(c) 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide (CAS 1706233-09-1)

- Key Features :

- Piperidine ring (six-membered) instead of azetidine.

- Oxadiazole heterocycle linked to a cyclopropyl group.

- Piperidine’s larger ring size may reduce strain but alter binding pocket compatibility .

Physicochemical and Functional Group Analysis

Biological Activity

3-amino-N-cyclopropylazetidine-1-carboxamide (CAS No. 1343620-60-9) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C6H10N2O

- Molecular Weight : 142.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Modulation of Signaling Pathways : It influences key signaling proteins, which can alter cellular responses and affect gene expression.

- Induction of Apoptosis : Similar to other pyrazole derivatives, it may mediate apoptosis in various cell types, which is critical for its antitumor effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- Bacterial Activity : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating potential as a new antibiotic candidate.

- Fungal Activity : It also showed antifungal effects, making it a versatile agent in combating microbial infections.

Anticancer Activity

Case studies have evaluated the anticancer potential of this compound:

- Case Study 1: Gastric Cancer Cells (NCI-N87)

- Results : Induction of apoptosis was observed in a concentration-dependent manner, with significant decreases in cell proliferation rates at higher concentrations.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 85 | 10 |

| 50 | 60 | 30 |

| 100 | 30 | 70 |

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the bioavailability and therapeutic potential of the compound:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed in tissues, with a preference for liver and kidney.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities.

- Excretion : Primarily excreted via urine.

Research Findings

Recent research has demonstrated the potential of this compound in various biological contexts:

- The compound exhibited significant antibacterial and antifungal properties.

- Studies indicated that it alters cellular metabolism by influencing key metabolic pathways.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; antifungal properties noted. |

| Anticancer | Induces apoptosis in gastric cancer cells; concentration-dependent effects observed. |

| Enzyme Interaction | Inhibits specific enzymes affecting metabolic pathways. |

Q & A

Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit). Validate docking poses with X-ray crystallography or cryo-EM. Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters (ΔH, ΔS) and refine computational models iteratively .

Notes for Implementation

- Data Contradiction Analysis : Cross-validate results across multiple assays (e.g., SPR vs. ITC) and use statistical tools (e.g., Bland-Altman plots) to quantify variability .

- Experimental Design : For in vivo studies, employ randomized block designs to control for biological variability. Use power analysis to determine cohort sizes .

- Theoretical Frameworks : Link SAR data to quantum mechanical calculations (e.g., DFT for electron density mapping) or pharmacophore models to rationalize activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.